molecular formula C16H13FN4S B2590794 3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 442865-49-8

3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2590794
CAS No.: 442865-49-8
M. Wt: 312.37
InChI Key: VCKDMYOKQIPPDV-UHFFFAOYSA-N
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Description

The compound “3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine” belongs to a class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines and their derivatives display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Synthesis and Characterization

  • Studies have focused on the synthesis and structural characterization of triazolopyrimidines and related compounds. For instance, Lashmanova et al. (2019) discussed the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines induced by C=N bond reduction, a reaction that highlights the chemical versatility and potential for derivatization of these compounds (Lashmanova et al., 2019).

Antimicrobial Activity

  • Some derivatives have been evaluated for their antimicrobial properties. Lahmidi et al. (2019) synthesized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, which showed antibacterial activity against Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).

Anticonvulsant Activities

  • The design and synthesis of substituted 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives for evaluating their in vivo anticonvulsant activity highlight the potential therapeutic applications of these compounds. Wang et al. (2015) identified derivatives with significant activity in models used to evaluate anticonvulsant drugs, suggesting a promising area for further pharmaceutical development (Wang et al., 2015).

Antituberculous Activity

  • Research into the synthesis of structural analogs for antituberculous agents, such as those discussed by Titova et al. (2019), contributes to the ongoing search for effective treatments against tuberculosis. These studies emphasize the importance of triazolopyrimidine derivatives in developing new therapeutic agents (Titova et al., 2019).

Antitumor Screening

  • The synthesis and antitumor screening of novel derivatives, as explored by Becan and Wagner (2008), demonstrate the potential of thiazolo[4,5-d]pyrimidin-2-thione derivatives in oncology research. Their work contributes to identifying new compounds with promising antitumor activities (Becan & Wagner, 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Similar compounds have been shown to interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with different target receptors, potentially leading to changes in cellular processes.

Biochemical Pathways

Based on the pharmacological activities of similar compounds, it can be inferred that the compound may affect a variety of pathways related to its targets . These could include pathways involved in cell growth, inflammation, oxidative stress, viral replication, and enzyme activity.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-Ethyl-9-(4-fluorophenyl)-8-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine are not provided in the search results. These properties would determine the bioavailability of the compound and its distribution within the body. In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that similar studies could be conducted for this compound to understand its pharmacokinetic properties.

Result of Action

Similar compounds have been shown to inhibit cell growth and induce cell cycle arrest . This suggests that the compound may have similar effects, potentially leading to its observed pharmacological activities.

Properties

IUPAC Name

5-ethyl-12-(4-fluorophenyl)-11-methyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4S/c1-3-12-19-20-15-14-13(10-4-6-11(17)7-5-10)9(2)22-16(14)18-8-21(12)15/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKDMYOKQIPPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=NC3=C2C(=C(S3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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